N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine
CAS No.:
VCID: VC11064947
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(2-Methoxyphenyl)-4,6-dimethylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine derivative family. The structure comprises a pyrimidine ring substituted with methyl groups at positions 4 and 6, and an amine group attached to a 2-methoxyphenyl moiety. This class of compounds is often studied for its potential pharmacological and chemical properties, including applications in medicinal chemistry and material science. Structural CharacteristicsThe compound's molecular structure can be analyzed based on its functional groups and spatial arrangement:
The presence of both aromatic and heterocyclic features contributes to its versatility in chemical reactivity and potential biological activity. Synthesis PathwaysN-(2-Methoxyphenyl)-4,6-dimethylpyrimidin-2-amine can be synthesized using standard organic synthesis techniques. A common method involves:
Crystallographic DataThe compound's structural properties can be further elucidated through X-ray crystallography:
These data provide insights into molecular conformation and intermolecular interactions such as hydrogen bonding or π-stacking. Applications in Medicinal ChemistryN-(2-Methoxyphenyl)-4,6-dimethylpyrimidin-2-amine holds promise in drug discovery due to its structural features:
Comparative Analysis with Similar CompoundsTo understand the unique properties of N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine, it is useful to compare it with other pyrimidine derivatives: This comparison highlights the versatility of pyrimidines in different chemical and biological contexts. |
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Product Name | N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine | ||||||||||||
Molecular Formula | C13H15N3O | ||||||||||||
Molecular Weight | 229.28 g/mol | ||||||||||||
IUPAC Name | N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine | ||||||||||||
Standard InChI | InChI=1S/C13H15N3O/c1-9-8-10(2)15-13(14-9)16-11-6-4-5-7-12(11)17-3/h4-8H,1-3H3,(H,14,15,16) | ||||||||||||
Standard InChIKey | SACRLESGJIHCMH-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=CC(=NC(=N1)NC2=CC=CC=C2OC)C | ||||||||||||
Canonical SMILES | CC1=CC(=NC(=N1)NC2=CC=CC=C2OC)C | ||||||||||||
Solubility | 22.1 [ug/mL] | ||||||||||||
PubChem Compound | 853509 | ||||||||||||
Last Modified | Apr 15 2024 |
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